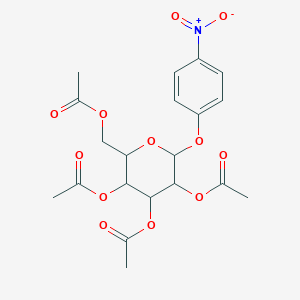

beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate

Vue d'ensemble

Description

Beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate: is a biochemical reagent commonly used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly useful in studying carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate typically involves the acetylation of beta-D-Galactopyranoside, 4-nitrophenyl. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods: While specific industrial production methods are not detailed, the compound is generally produced in controlled laboratory settings using standard organic synthesis techniques. The process involves multiple steps of purification to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate undergoes several types of chemical reactions, including:

Substitution: The nitrophenyl group can be substituted under specific conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Hydrolysis: Typically involves water and beta-galactosidase enzyme.

Substitution: May involve nucleophiles and specific catalysts depending on the desired product.

Major Products:

Applications De Recherche Scientifique

Beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate is widely used in scientific research, particularly in the following fields:

Mécanisme D'action

The compound exerts its effects primarily through its interaction with enzymes such as beta-galactosidase. Upon hydrolysis by beta-galactosidase, beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate releases galactose and a yellow chromogenic compound. This reaction is often used to measure enzyme activity and study enzyme kinetics .

Comparaison Avec Des Composés Similaires

4-Nitrophenyl beta-D-galactopyranoside: A derivative used for similar applications in enzyme activity studies.

2-Nitrophenyl beta-D-galactopyranoside: Another derivative used in glycobiology research.

Uniqueness: Beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate is unique due to its tetraacetate groups, which provide specific properties and reactivity that are valuable in detailed biochemical assays and research applications .

Activité Biologique

Beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate (commonly referred to as 4-nitrophenyl β-D-galactopyranoside or pNP-β-D-galactopyranoside) is a synthetic compound widely used in biochemical research, particularly as a substrate for the enzyme β-galactosidase. This article explores its biological activity, applications in enzymatic assays, and relevant case studies.

- Molecular Formula : C₁₂H₁₅N₁O₈

- Molecular Weight : 301.3 g/mol

- CAS Number : 3150-24-1

- Purity : >98%

- Physical Form : Powder

- Stability : >10 years under recommended storage conditions

4-Nitrophenyl β-D-galactopyranoside serves primarily as a chromogenic substrate for β-galactosidase. Upon hydrolysis by the enzyme, it yields galactose and 4-nitrophenol, the latter of which can be quantified spectrophotometrically due to its distinct yellow color. This property makes it an invaluable tool for measuring enzyme activity in various biological contexts.

Enzymatic Assays

The compound is utilized extensively in enzymatic assays to measure β-galactosidase activity. The absorbance at wavelengths between 400-420 nm is directly correlated with enzyme activity, allowing researchers to quantify enzyme kinetics effectively.

Applications in Research

- Lactose Measurement : A novel enzymatic method termed LOLAC has been developed using this substrate to accurately quantify lactose in lactose-free products. This method demonstrated improved sensitivity and selectivity compared to traditional assays .

- Glycobiology Research : The compound is also significant in glycobiology for studying glycosidases and their role in carbohydrate metabolism .

- Inhibition Studies : Research has shown that various aryl-β-D-galactopyranosides exhibit inhibitory effects on β-galactosidase. Compounds such as p-methylbenzyl-D-galactonoamidine have been identified as competitive inhibitors with low nanomolar inhibition constants .

Study on Lactose-Free Products

In a study published in the Journal of the Science of Food and Agriculture, researchers developed an optimized method for measuring lactose content in dairy products using 4-nitrophenyl β-D-galactopyranoside as a substrate. The method showed a limit of detection (LOD) of 0.13 mg per 100 g and a limit of quantification (LOQ) of 0.44 mg per 100 g .

Inhibition Kinetics Analysis

A detailed kinetic analysis revealed that certain derivatives of β-D-galactopyranosides could serve as transition state analogs for β-galactosidase inhibition studies. The research highlighted the potential of these compounds to provide insights into enzyme mechanisms and substrate specificity .

Comparative Table of Substrates

| Substrate Name | CAS Number | Molecular Weight | Purity | Application |

|---|---|---|---|---|

| Beta-D-Galactopyranoside, 4-nitrophenyl | 3150-24-1 | 301.3 g/mol | >98% | β-Galactosidase assay |

| Beta-D-Galactopyranoside, 2-nitrophenyl | 7493-95-0 | Not specified | ≥98% | Enzyme detection |

| P-Methylbenzyl-D-Galactonoamidine | Not available | Not specified | Not specified | Inhibition studies |

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUISCKWILNFIL-LCWAXJCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182882 | |

| Record name | beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2872-66-4 | |

| Record name | p-Nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2872-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002872664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.